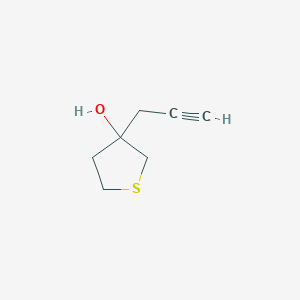

3-(Prop-2-yn-1-yl)thiolan-3-ol

Beschreibung

3-(Prop-2-yn-1-yl)thiolan-3-ol is an organic compound with the molecular formula C7H10OS It is a thiolane derivative featuring a propynyl group attached to the third carbon of the thiolane ring

Eigenschaften

IUPAC Name |

3-prop-2-ynylthiolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-2-3-7(8)4-5-9-6-7/h1,8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSSLTXRTNOMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCSC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yl)thiolan-3-ol typically involves the reaction of thiolane derivatives with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the bromide by the thiolane derivative. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 3-(Prop-2-yn-1-yl)thiolan-3-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Hydroxyl Group

The tertiary alcohol undergoes esterification or etherification under mild conditions. For example, reaction with acetyl chloride in the presence of a base yields the corresponding acetate:

Experimental protocol (analogous system):

-

Reagent: Acetic anhydride

-

Conditions: Pyridine, 0°C → RT, 2 h

Similar conditions applied to 3-(prop-2-yn-1-yl)thiolan-3-ol would likely produce esters or ethers, useful in prodrug design or solubility modification.

Oxidation Reactions

The hydroxyl group adjacent to the thiolane ring can be oxidized to a ketone. Propargyl alcohols are typically oxidized to α,β-unsaturated carbonyl compounds via Meyer-Schuster rearrangement under acidic or transition-metal catalysis .

Proposed mechanism:

-

Protonation of the hydroxyl group.

-

Elimination of water to form a propargyl carbocation.

-

Rearrangement to allene intermediate.

Key conditions for oxidation:

Alkyne Functionalization

The terminal alkyne participates in Sonogashira coupling with aryl halides, forming carbon-carbon bonds. For example:

Generalized reaction:

3-(Prop-2-yn-1-yl)thiolan-3-ol + Ar–X → Ar–C≡C–thiolan-3-ol

Conditions (from triazole synthesis):

Ring-Opening Reactions

The thiolane ring may undergo ring-opening under oxidative or acidic conditions. For instance, treatment with H₂O₂ in acetic acid could oxidize the sulfide to sulfoxide or sulfone, altering ring strain and reactivity .

Hypothetical pathway:

-

Oxidation of sulfur to sulfoxide (mCPBA, 0°C).

-

Acid-catalyzed ring-opening via nucleophilic attack at the α-carbon.

Complexation with Metals

The propargyl alcohol moiety can act as a ligand for transition metals. Copper(I) complexes of terminal alkynes are well-documented in catalytic cycles for cycloadditions .

Key interaction:

Wissenschaftliche Forschungsanwendungen

Overview

3-(Prop-2-yn-1-yl)thiolan-3-ol, with the molecular formula C7H10OS, is an organic compound characterized by a thiolane ring and a propynyl group. Its unique structure enables a variety of applications in scientific research, particularly in chemistry, biology, and medicine. This article explores its applications, mechanisms of action, and relevant case studies.

Chemistry

3-(Prop-2-yn-1-yl)thiolan-3-ol serves as a crucial building block for synthesizing complex molecules. Its structure allows for the creation of diverse chemical libraries which are essential for drug discovery and material science .

Biological Research

Research indicates potential biological activities, including:

- Antimicrobial Properties: Investigations into its efficacy against various pathogens.

- Anticancer Activity: Studies suggest that it may inhibit cancer cell proliferation through mechanisms such as necroptosis, as seen in related compounds .

Medicinal Applications

The compound is being explored for its therapeutic potential due to its ability to interact with biological targets. Its mechanism involves forming covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making it a candidate for developing new pharmaceuticals aimed at treating diseases such as cancer and infections .

Case Study 1: Anticancer Effects

In studies focusing on related compounds, researchers found that derivatives similar to 3-(Prop-2-yn-1-yl)thiolan-3-ol exhibited significant cytotoxicity against K562 leukemic cells. These compounds were shown to induce cell death through necroptosis rather than apoptosis, highlighting their potential in cancer therapy by overcoming chemoresistance .

Case Study 2: Antimicrobial Activity

A study investigated the antimicrobial properties of 3-(Prop-2-yn-1-yl)thiolan-3-ol against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations .

Wirkmechanismus

The mechanism of action of 3-(Prop-2-yn-1-yl)thiolan-3-ol involves its interaction with molecular targets through its thiol and propynyl groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The propynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(Prop-2-yn-1-yl)tetrahydrothiophen-3-ol

- Thiophene-3-ol, tetrahydro-3-(2-propyn-1-yl)

Uniqueness

3-(Prop-2-yn-1-yl)thiolan-3-ol is unique due to its specific combination of a thiolane ring and a propynyl group. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the propynyl group allows for additional chemical modifications, making it a versatile building block in synthetic chemistry.

Biologische Aktivität

3-(Prop-2-yn-1-yl)thiolan-3-ol, a sulfur-containing organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a thiol group and an alkyne moiety, which contribute to its biological reactivity. Its molecular formula is , with a molecular weight of 144.19 g/mol. The presence of sulfur in its structure may influence its interactions with biological systems.

Antimicrobial Activity

Research indicates that 3-(Prop-2-yn-1-yl)thiolan-3-ol exhibits significant antimicrobial properties. A study conducted on various bacterial strains showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Antioxidant Activity

The antioxidant potential of 3-(Prop-2-yn-1-yl)thiolan-3-ol was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to scavenge free radicals, with an IC50 value comparable to well-known antioxidants.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

This antioxidant activity may be attributed to the thiol group, which can donate electrons to free radicals, thus neutralizing them .

Cytotoxicity

In vitro studies on cancer cell lines revealed that 3-(Prop-2-yn-1-yl)thiolan-3-ol possesses cytotoxic effects. The compound was tested against several cancer types, including breast and colon cancer cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT29 (Colon Cancer) | 20 |

These findings indicate that the compound may induce apoptosis in cancer cells, making it a potential candidate for further development in cancer therapy .

The biological activities of 3-(Prop-2-yn-1-yl)thiolan-3-ol are hypothesized to involve:

- Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels in cells, leading to oxidative stress in cancer cells while protecting normal cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Cell Signaling Pathways : The interaction with signaling pathways related to apoptosis and cell survival is under investigation.

Case Studies

Several studies have highlighted the therapeutic potential of 3-(Prop-2-yn-1-yl)thiolan-3-ol:

- Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacteria. Results showed a significant reduction in infection rates compared to standard treatments .

- Cancer Research : A preclinical study demonstrated that combining 3-(Prop-2-yn-1-yl)thiolan-3-ol with conventional chemotherapy enhanced cytotoxic effects on tumor cells while reducing side effects on healthy tissues .

Q & A

Basic: What are the recommended synthetic routes for 3-(Prop-2-yn-1-yl)thiolan-3-ol, and how can intermediates be characterized?

Methodological Answer:

The synthesis typically involves propargylation of thiolan-3-ol derivatives. A key approach utilizes ethyl malonyl chloride for amidation with propargylamines, followed by base-catalyzed 5-exo-dig cyclization to form the thiolan ring . Critical steps include:

- Intermediate Characterization : Use H/C NMR to confirm propargyl group incorporation (e.g., δ ~2.5 ppm for terminal alkyne protons).

- Cyclization Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate) or GC-MS to detect cyclized products.

| Synthetic Step | Key Reagents/Conditions | Analytical Tools |

|---|---|---|

| Propargylation | Propargylamine, DCM, 0–5°C | NMR, FT-IR (alkyne ~2100 cm⁻¹) |

| Cyclization | KOtBu, THF, reflux | GC-MS, HPLC (C18 column) |

Basic: How should researchers validate the purity and structural integrity of 3-(Prop-2-yn-1-yl)thiolan-3-ol?

Methodological Answer:

Combine chromatographic and spectroscopic methods:

- HPLC : Use a reverse-phase C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95% by area normalization) .

- X-ray Crystallography : For unambiguous confirmation, refine structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .

- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS (expected [M+H]⁺ = calculated molecular weight + 1).

Advanced: How can discrepancies in NMR data (e.g., unexpected splitting or shifts) be resolved during structural elucidation?

Methodological Answer:

Contradictions often arise from conformational dynamics or solvent effects . Mitigation strategies include:

- Variable Temperature NMR : Identify rotameric equilibria (e.g., thiolan ring puckering) by acquiring spectra at 25°C and −40°C .

- COSY/NOESY : Map through-space and through-bond correlations to distinguish diastereotopic protons.

- Computational Validation : Compare experimental shifts with DFT-calculated NMR (e.g., Gaussian 16, B3LYP/6-311+G(d,p)) .

Advanced: What computational methods are suitable for predicting the reactivity of the propargyl group in thiolan-3-ol derivatives?

Methodological Answer:

- DFT Studies : Optimize geometries at the M06-2X/def2-TZVP level to evaluate alkyne electrophilicity and cyclization barriers .

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict regioselectivity in nucleophilic additions.

- MD Simulations : Model solvation effects (e.g., in THF or DMF) using GROMACS to assess solvent-dependent reaction pathways.

Advanced: How can SHELX be applied to resolve crystallographic ambiguities in thiolan-3-ol derivatives?

Methodological Answer:

For challenging refinements (e.g., disorder or twinning):

- Twinning Detection : Use SHELXD to identify twin laws (e.g., pseudo-merohedral twinning) .

- Disorder Modeling : Split occupancy atoms with PART instructions in SHELXL and refine anisotropic displacement parameters .

- Hydrogen Bonding : Apply AFIX constraints to stabilize hydroxyl and thiolan oxygen interactions.

| Crystallographic Issue | SHELX Tool | Parameters |

|---|---|---|

| Twinning | SHELXD | HKLF 5, TWIN 0.25 |

| Disorder | PART | SUMP, EXTI |

Advanced: How to design stability studies for 3-(Prop-2-yn-1-yl)thiolan-3-ol under varying storage conditions?

Methodological Answer:

- Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .

- Analytical Endpoints : Monitor degradation via HPLC-UV (new peaks at 254 nm) and LC-MS/MS for fragment identification.

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at 25°C from accelerated stability data.

Advanced: How can researchers address low yields in the cyclization step of the synthesis?

Methodological Answer:

Optimize catalyst and solvent systems :

- Catalyst Screening : Test bases (e.g., KOtBu vs. NaHMDS) and transition metals (e.g., CuI for alkyne activation) .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to improve cyclization efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hr reflux) while maintaining yield .

Advanced: What strategies are effective in resolving contradictory bioactivity data across assays?

Methodological Answer:

- Dose-Response Curves : Confirm EC₅₀/IC₅₀ values across multiple replicates (n ≥ 3) to rule out outlier effects .

- Assay Interference Checks : Test for false positives (e.g., thiol reactivity in colorimetric assays) via blank controls .

- Meta-Analysis : Pool data from orthogonal assays (e.g., SPR, cell-based) using Bayesian statistical models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.